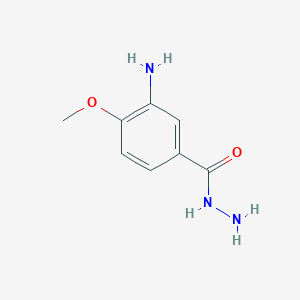

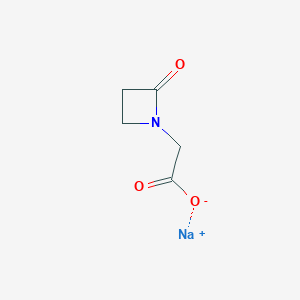

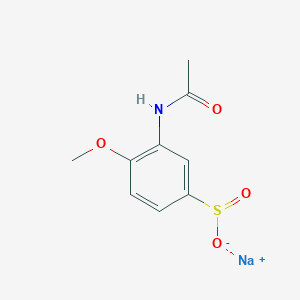

![molecular formula C12H17N3O4 B6612202 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid CAS No. 87831-86-5](/img/structure/B6612202.png)

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid, also known as TBPPA, is an organic acid that has been widely studied for its potential applications in the field of chemistry. TBPPA is a versatile molecule, with a wide range of properties that make it suitable for a variety of uses. It is an important building block for the synthesis of various compounds and materials, and has been used in a number of scientific research applications.

科学的研究の応用

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid has a wide range of scientific research applications. It has been used in the synthesis of various compounds and materials, such as polymers, nanomaterials, and pharmaceuticals. It has also been used in the synthesis of chiral molecules, which are important for the development of new drugs and materials. Additionally, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid has been used in the preparation of catalysts, which are important for chemical reactions.

作用機序

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid has a range of mechanisms of action, depending on the application. In the synthesis of polymers, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid acts as a polymerization catalyst, promoting the formation of polymers from monomers. In the synthesis of nanomaterials, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid acts as a surfactant, allowing for the formation of nanostructures. In the synthesis of pharmaceuticals, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid acts as an enzyme inhibitor, preventing the action of enzymes that can cause unwanted side effects.

Biochemical and Physiological Effects

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid has a range of biochemical and physiological effects, depending on the application. In the synthesis of polymers, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid can have an effect on the mechanical properties of the polymer, affecting its strength and flexibility. In the synthesis of nanomaterials, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid can have an effect on the size and shape of the nanostructures, affecting their properties. In the synthesis of pharmaceuticals, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid can have an effect on the pharmacokinetics and pharmacodynamics of the drug, affecting its absorption, distribution, metabolism, and excretion.

実験室実験の利点と制限

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid has a number of advantages and limitations for lab experiments. One advantage is its versatility, as it can be used in a variety of different applications. Additionally, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid is a relatively inexpensive reagent, making it cost-effective for lab experiments. However, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid is sensitive to air and light, and must be stored in a dark, air-tight container to maintain its effectiveness. Furthermore, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid is a strong acid, and must be handled with caution to avoid skin and eye irritation.

将来の方向性

There are a number of potential future directions for the use of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid. One potential direction is the use of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid for the synthesis of novel materials, such as nanomaterials and polymers. Additionally, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid could be used to develop more efficient catalysts for chemical reactions. Additionally, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid could be used to develop new drugs and treatments for a variety of diseases and conditions. Finally, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid could be used to develop new methods for the synthesis of complex molecules.

合成法

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid can be synthesized through a variety of methods, including the Williamson ether synthesis, the Biginelli reaction, and the Ugi reaction. The Williamson ether synthesis involves the use of an alcohol, an alkyl halide, and a base to form an ether. The Biginelli reaction involves the use of an aldehyde, an α-keto acid, and an amine to form a β-keto ester. The Ugi reaction involves the use of an aldehyde, an amine, and an isocyanide to form an amide.

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazin-2-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)6-8-7-13-4-5-14-8/h4-5,7,9H,6H2,1-3H3,(H,15,18)(H,16,17)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVJDYKVIJZYEL-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=NC=CN=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=NC=CN=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

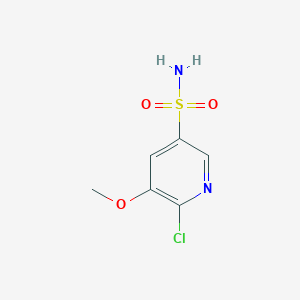

![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)